

Application Note: Analysis of FN-1501-Induced Apoptosis by Flow Cytometry

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Compound of Interest		
Compound Name:	FN-1501	
Cat. No.:	B607522	Get Quote

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Introduction

FN-1501 is a potent small molecule inhibitor targeting FMS-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinases (CDKs), including CDK2, CDK4, and CDK6.[1][2][3][4] Dysregulation of these kinases is a hallmark of various cancers, making **FN-1501** a promising candidate for anti-cancer therapy.[5][6] This application note provides a detailed protocol for the analysis of apoptosis induced by **FN-1501** in cancer cells, particularly Diffuse Large B-cell Lymphoma (DLBCL), using flow cytometry. The methodologies described herein are essential for researchers, scientists, and drug development professionals investigating the therapeutic potential of **FN-1501**.

FN-1501 has been shown to inhibit cell proliferation, induce G1/S phase cell cycle arrest, and trigger caspase-dependent apoptosis in cancer cells.[1][7] Its mechanism of action involves the suppression of key signaling pathways, including the MAPK and PI3K/AKT/mTOR pathways.[1]

Data Presentation

The following tables summarize the expected quantitative data from studies analyzing the effects of **FN-1501** on cancer cell lines.

Table 1: Inhibitory Activity of FN-1501 against Target Kinases



Target Kinase	IC ₅₀ (nM)
FLT3	0.28 ± 0.01
CDK2/cyclin A	2.47 ± 0.21
CDK4/cyclin D1	0.85 ± 0.28
CDK6/cyclin D1	1.96 ± 0.08

 IC_{50} values represent the concentration of **FN-1501** required to inhibit 50% of the kinase activity.[1]

Table 2: Anti-proliferative Activity of FN-1501 in Various Cancer Cell Lines

Cell Line	Cancer Type	Glso (nM)
RS4;11	Acute Myeloid Leukemia	0.05 ± 0.01
HCT-116	Colon Cancer	0.09 ± 0.04
NCI-H82	Small Cell Lung Cancer	0.11 ± 0.02
MGC803	Gastric Cancer	0.37 ± 0.04
MCF-7	Breast Cancer	2.84 ± 0.25

GI₅₀ values represent the concentration of **FN-1501** required to inhibit 50% of cell growth.[1]

Table 3: Dose-Dependent Effect of **FN-1501** on Apoptosis in DLBCL Cells (Representative Data)



FN-1501 Concentration (nM)	Early Apoptotic Cells (%)	Late Apoptotic/Necrotic Cells (%)	Total Apoptotic Cells (%)
0 (Control)	5.2	2.1	7.3
10	15.8	5.4	21.2
50	35.2	12.7	47.9
100	50.1	25.3	75.4

This table presents expected trends based on published findings that **FN-1501** induces a dose-dependent increase in apoptosis.[1][7] The data is illustrative and may vary based on the cell line and experimental conditions.

Table 4: Dose-Dependent Effect of **FN-1501** on Cell Cycle Distribution in DLBCL Cells (Representative Data)

FN-1501 Concentration (nM)	G0/G1 Phase (%)	S Phase (%)	G2/M Phase (%)
0 (Control)	45.3	35.1	19.6
10	58.7	25.4	15.9
50	70.1	18.2	11.7
100	78.5	10.3	11.2

This table illustrates the expected dose-dependent G1/S phase arrest induced by **FN-1501** as reported in the literature.[1][7] Actual values may differ depending on the experimental setup.

Experimental Protocols

Protocol 1: Analysis of Apoptosis by Annexin V and Propidium Iodide (PI) Staining using Flow Cytometry

This protocol details the steps to quantify apoptosis in cancer cells treated with **FN-1501**.



Materials:

- FN-1501
- Cancer cell line of interest (e.g., DLBCL cell lines SU-DHL-4, OCI-LY1)
- Complete cell culture medium
- Phosphate-Buffered Saline (PBS)
- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
- Flow cytometer

Procedure:

- Cell Seeding: Seed cells in 6-well plates at a density of 1 x 10⁶ cells/well in complete culture medium and incubate overnight.
- **FN-1501** Treatment: Treat the cells with varying concentrations of **FN-1501** (e.g., 0, 10, 50, 100 nM) for the desired time period (e.g., 24, 48 hours). Include a vehicle-treated control (e.g., DMSO).
- Cell Harvesting:
 - For suspension cells, gently collect the cells into centrifuge tubes.
 - For adherent cells, collect the culture medium (containing floating apoptotic cells) and then detach the adherent cells using a gentle cell scraper or trypsin-EDTA. Combine with the collected medium.
- Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.
- Staining:
 - Resuspend the cell pellet in 100 μL of 1X Binding Buffer.



- Add 5 μL of Annexin V-FITC and 5 μL of Propidium Iodide to the cell suspension.
- Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
- Sample Preparation for Flow Cytometry: Add 400 μL of 1X Binding Buffer to each tube.
- Flow Cytometry Analysis: Analyze the samples on a flow cytometer immediately.
 - Use unstained cells and single-stained controls (Annexin V-FITC only and PI only) to set up compensation and gates.
 - Collect data for at least 10,000 events per sample.
 - Analyze the data to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cell populations.

Protocol 2: Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry

This protocol outlines the procedure for analyzing the effect of **FN-1501** on the cell cycle distribution.

Materials:

- FN-1501
- Cancer cell line of interest
- Complete cell culture medium
- Phosphate-Buffered Saline (PBS)
- 70% Ethanol (ice-cold)
- RNase A
- Propidium Iodide (PI) staining solution
- Flow cytometer

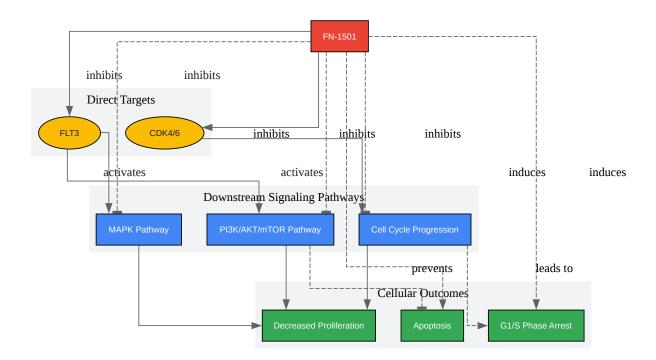


Procedure:

- Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.
- Cell Harvesting: Harvest cells as described in step 3 of Protocol 1.
- Washing: Wash the cells once with cold PBS.
- Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 3 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
- Staining:
 - Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
 - Wash the cell pellet with PBS.
 - Resuspend the cells in 500 μL of PI staining solution containing RNase A.
- Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
- Flow Cytometry Analysis:
 - Analyze the samples on a flow cytometer.
 - Use the PI signal to generate a histogram of DNA content.
 - Gate the cell populations corresponding to the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

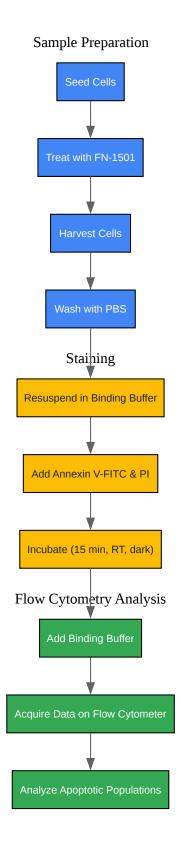




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Caption: FN-1501 Mechanism of Action.

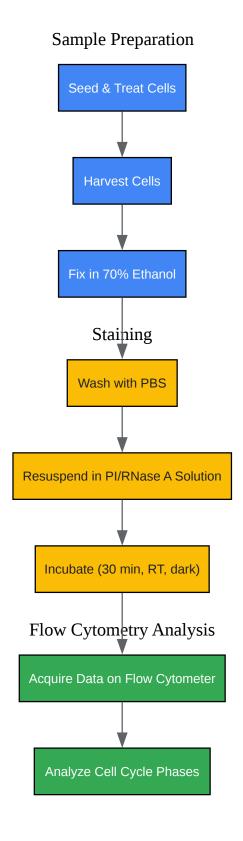




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Caption: Apoptosis Analysis Workflow.





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Caption: Cell Cycle Analysis Workflow.



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